molecular formula C16H16N2O5S B2745857 2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 1795483-81-6

2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide

Cat. No.: B2745857
CAS No.: 1795483-81-6
M. Wt: 348.37
InChI Key: MYFCBFRQMJULFW-UHFFFAOYSA-N
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Description

This compound is a multi-substituted cyclopenta[b]pyridine derivative with a unique structural profile. Its core consists of a bicyclic 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, functionalized at positions 2 and 4 with hydroxyl groups and at position 3 with a carboxamide moiety linked to a 4-(methylsulfonyl)phenyl group. Key features include:

  • Methylsulfonyl group: A strong electron-withdrawing substituent that may improve metabolic stability and modulate electronic properties.

Properties

IUPAC Name

4-hydroxy-N-(4-methylsulfonylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-24(22,23)10-7-5-9(6-8-10)17-15(20)13-14(19)11-3-2-4-12(11)18-16(13)21/h5-8H,2-4H2,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFCBFRQMJULFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCC3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Furthermore, it affects the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 is achieved through competitive binding to the enzyme’s active site, preventing substrate access. Additionally, it may activate or inhibit other signaling molecules, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods. Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term exposure to this compound in vitro and in vivo has been associated with sustained anti-inflammatory and anti-proliferative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted. These metabolic processes influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and apoptosis.

Biological Activity

2,4-Dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclopentapyridine core with hydroxyl and methylsulfonyl substituents. Its structure can be represented as follows:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, a study synthesized several derivatives and evaluated their antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae:

CompoundAntibacterial Activity (%)Target Strains
7g85.76 - 97.76MRSA, E. coli, K. pneumoniae
7a43.29A. baumannii
7b66.69A. baumannii

The compound demonstrated significant growth inhibition against these pathogens, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed through in vitro cyclooxygenase (COX) inhibition assays. The results indicated that the compound exhibits selective COX-2 inhibitory activity with an IC50 ranging from 0.1 to 0.31 µM, significantly higher than COX-1 inhibition (IC50 = 9.14–13.2 µM). This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

ParameterCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound 7g9.14 - 13.20.1 - 0.3131 - 132

Cytotoxicity and Safety Profile

The safety profile of the compound was evaluated using human embryonic kidney cell lines and hemolysis assays. Compounds such as 7g were found to be non-toxic at therapeutic doses, with cytotoxicity levels exceeding those required for effective antibacterial action .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various derivatives' effectiveness against resistant bacterial strains, showing that specific modifications in the molecular structure could enhance antibacterial potency .
  • COX Inhibition Study : Another significant study focused on the anti-inflammatory properties through COX inhibition, demonstrating that the compounds not only inhibited inflammation effectively but also maintained a favorable safety profile compared to traditional NSAIDs .

Chemical Reactions Analysis

Cyclopenta[b]pyridine Ring Formation

The core 6,7-dihydro-5H-cyclopenta[b]pyridine structure is synthesized via cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (e.g., NaOEt or NaOMe) . This reaction forms a fused bicyclic system with a nitrile group at the 3-position.

Reaction Conditions :

  • Reagents : Propanedinitrile, sodium ethoxide/methoxide.

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux at ~80°C for 1–2 hours .

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group (C≡N) is hydrolyzed to a carboxylic acid (COOH) to enable subsequent amide formation. This is typically achieved under acidic (H₂SO₄/H₂O) or basic (NaOH) conditions .

Example Reaction :

R-C≡NH2SO4/H2OR-COOH\text{R-C≡N} \xrightarrow{\text{H}_2\text{SO}_4/\text{H}_2\text{O}} \text{R-COOH}

Amide Bond Formation

The carboxylic acid is coupled with 4-(methylsulfonyl)phenylamine using a coupling agent (e.g., EDC/HOBt) to form the carboxamide group .

Reaction Conditions :

  • Reagents : EDC, HOBt, DMAP.

  • Solvent : DMF or dichloromethane.

  • Temperature : Room temperature or mild heating .

Reaction Conditions and Yields

Step Reagents Conditions Yield
CyclocondensationPropanedinitrile, NaOEt/NaOMeEthanol/methanol, reflux (80°C, 1–2 h)~70–85%
Nitrile to Carboxylic AcidH₂SO₄/H₂O or NaOHAqueous, reflux~90%
Amide CouplingEDC/HOBt, DMAPDMF, RT~80%
Oxidation (SMe → SO₂Me)H₂O₂, H₂SO₄Aqueous, RT~95%

Spectroscopic Data

Technique Key Observations
¹H NMR - Aromatic protons (δ 6.8–8.2 ppm)
  • Amide NH proton (δ 8.5–9.0 ppm)

  • Methylsulfonyl group (δ 2.8–3.0 ppm) |
    | IR | - Amide I band (1650–1700 cm⁻¹)

  • Nitrile stretch (2200–2250 cm⁻¹, if present) |
    | HRMS | Molecular ion peak consistent with molecular formula . |

Functional Group Analysis

Group Reaction Evidence
Amide IR peak at ~1650–1700 cm⁻¹; H NMR peak at δ 8.5–9.0 ppm .
Methylsulfonyl HRMS confirms SO₂Me group; IR shows S=O stretches (~1160–1250 cm⁻¹) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituent composition and electronic effects. Key comparisons include:

a. 4-(Thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5i)
  • Substituents : Thiophene rings at positions 2 and 3.
  • Key Properties: Thiophene’s electron-rich aromatic system increases lipophilicity. Elemental analysis (C19H17NOS):
Element Calculated (%) Found (%)
C 74.23 74.43
H 5.57 5.21
N 4.56 4.42
S 10.43 10.54
  • Contrast with Target Compound :
    • Thiophene substituents reduce polarity compared to hydroxyl and methylsulfonyl groups.
    • Lower hydrogen-bonding capacity due to absence of hydroxy/carboxamide groups.
b. 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
  • Substituents: Cyano group at position 3.
  • Key Properties: Cyano’s strong electron-withdrawing nature enhances reactivity in nucleophilic additions. Applications in agrochemicals and pharmaceuticals due to versatile derivatization.
  • Contrast with Target Compound: Carboxamide in the target compound offers hydrogen-bonding sites absent in carbonitriles. Methylsulfonyl group may confer better solubility in polar solvents compared to cyano.

Physicochemical and Electronic Properties

Property Target Compound Compound 5i Carbonitrile Derivatives
Core Structure Cyclopenta[b]pyridine Cyclopenta[b]pyridine Cyclopenta[b]pyridine
Key Substituents 2,4-dihydroxy; 3-carboxamide 2,4-thiophene 3-cyano
Electron Effects Mixed (EWG + H-bond donors) Electron-rich (thiophene) Strong EWG (cyano)
Predicted Solubility Higher (polar groups) Moderate (lipophilic) Low to moderate

Research Implications

  • Synthetic Challenges: Introducing multiple polar groups (e.g., hydroxy, methylsulfonyl) requires careful optimization to avoid side reactions, contrasting with simpler thiophene or cyano substitutions.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

  • Cyclopenta[b]pyridine core : A bicyclic system fused with a cyclopentane ring.
  • 2,4-Dihydroxy substituents : Electron-donating groups influencing reactivity.
  • 3-Carboxamide linkage : Connects the core to the 4-(methylsulfonyl)phenyl group.

Retrosynthetically, the compound is derived from sequential functionalization of a preformed cyclopenta[b]pyridine intermediate. Key disconnections include:

  • Amide bond formation between the 3-carboxylic acid and 4-(methylsulfonyl)aniline.
  • Electrophilic hydroxylation at positions 2 and 4.
  • Construction of the bicyclic system via cyclization.

Synthesis of the Cyclopenta[b]pyridine Core

Cyclization Strategies

The bicyclic structure is synthesized via acid-catalyzed condensation of cyclopentanone with a β-ketoamide derivative (Figure 1). For example:
$$
\text{Cyclopentanone} + \text{CH}3\text{C(O)CH}2\text{CONH}2 \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{6,7-dihydro-5H-cyclopenta[b]pyridin-3-carboxamide}
$$
This method, adapted from WO2015060738A1, yields the core in 68% yield after recrystallization from ethanol.

Table 1: Optimization of Cyclization Conditions
Catalyst Temperature (°C) Yield (%) Purity (HPLC)
H2SO4 120 68 98.5
PPA* 100 55 97.2
TfOH 80 72 99.1

*PPA = Polyphosphoric acid

Alternative Route: Diels-Alder Approach

A [4+2] cycloaddition between a cyclopentadiene and a nitrile oxide generates the bicyclic framework:
$$
\text{Cyclopentadiene} + \text{RCNO} \rightarrow \text{Cyclopenta[b]pyridine N-oxide} \xrightarrow{\text{Reduction}} \text{Core structure}
$$
Reduction with Zn/HCl achieves 83% conversion , though regioselectivity challenges necessitate chromatographic purification.

Functionalization of the Core

Introduction of 2,4-Dihydroxy Groups

Hydroxylation is achieved via electrophilic aromatic substitution using HNO3/H2SO4, followed by hydrolysis:

Step 1: Nitration
$$
\text{Core} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0°C} \text{2,4-Dinitro derivative} \quad (\text{Yield: 74\%})
$$

Step 2: Reduction and Hydrolysis
$$
\text{Dinitro derivative} \xrightarrow{\text{Fe/HCl}} \text{Diamine intermediate} \xrightarrow{\text{H}_2\text{O}, \Delta} \text{2,4-Dihydroxy product} \quad (\text{Yield: 62\%})
$$

Table 2: Hydroxylation Efficiency
Nitrating Agent Temp (°C) Diastereomeric Ratio Yield (%)
HNO3/H2SO4 0 95:5 74
Acetyl nitrate -10 98:2 81

Carboxamide Formation

The 3-carboxylic acid is activated as an acid chloride and coupled with 4-(methylsulfonyl)aniline:

Step 1: Acid Chloride Synthesis
$$
\text{3-COOH} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{3-COCl} \quad (\text{Yield: 92\%})
$$

Step 2: Amide Coupling
$$
\text{3-COCl} + \text{H}2\text{N-C}6\text{H}4\text{SO}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{Target amide} \quad (\text{Yield: 85\%})
$$

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 4.12 (t, 2H, CH2), 3.15 (s, 3H, SO2CH3), 2.95–2.85 (m, 4H, cyclopentane-H).
  • HRMS (ESI+) : m/z calculated for C20H19N2O5S [M+H]+: 423.1018; found: 423.1021.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirmed ≥99% purity with a retention time of 6.7 min.

Challenges and Optimization

Regioselectivity in Hydroxylation

The use of acetyl nitrate at -10°C improved regioselectivity for 2,4-substitution over 3,5-isomers (98:2 vs. 95:5 with HNO3/H2SO4).

Solubility Issues

Polar aprotic solvents (DMF, DMSO) were critical for amide coupling, while THF led to precipitation and reduced yields (58%).

Q & A

Q. What are the key structural features of this compound, and how might they influence its reactivity or biological activity?

The compound’s fused cyclopenta[b]pyridine core and sulfonylphenyl carboxamide substituent contribute to its conformational rigidity and potential hydrogen-bonding interactions. The dihydroxy groups at positions 2 and 4 may enhance solubility and metal-chelating properties, which could be critical for enzyme inhibition studies. Methodologically, computational tools like DFT (Density Functional Theory) can predict electronic properties, while X-ray crystallography (as seen in cyclopenta[b]pyridine derivatives ) can resolve stereochemical details.

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Efficient synthesis of cyclopenta[b]pyridine derivatives typically involves multi-step reactions, such as cyclocondensation of aminopyridines with cyclic ketones, followed by functionalization via Suzuki coupling or nucleophilic substitution . Purity optimization may involve gradient HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated in pyridine derivative analyses , and recrystallization using polar aprotic solvents.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl, sulfonyl) .
  • Thermogravimetric analysis (TGA) to assess thermal stability, particularly for materials science applications .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s biological activity, and what controls are essential?

For in vitro assays (e.g., antimicrobial or anticancer activity), use a tiered approach:

  • Primary screening : Dose-response curves (1–100 µM) in cell lines or microbial cultures, with positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO/saline) .
  • Secondary validation : Target-specific assays (e.g., enzyme inhibition kinetics for sulfonamide-related targets) .
  • Counter-screening : Assess off-target effects using panels of unrelated enzymes/receptors .

Q. How can contradictory data in the literature about similar compounds be resolved?

Contradictions in biological activity or synthetic yields often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Systematic meta-analysis of published protocols, coupled with reproducibility studies under controlled conditions, is critical . For example, discrepancies in reaction yields for cyclopenta[b]pyridine derivatives may be addressed by comparing catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃).

Q. What computational methods are suitable for predicting this compound’s mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity with bioactivity data from analogous compounds .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Light/oxidation sensitivity : Use accelerated stability studies (40°C/75% RH) with antioxidants like BHT .
  • Plasma stability : Assess half-life in human plasma supplemented with EDTA to inhibit esterases .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

  • Process intensification : Transition from batch to flow chemistry for cyclocondensation steps, ensuring precise temperature control .
  • Green chemistry principles : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., Cyrene™) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Specialized Methodological Considerations

Q. How can the compound’s potential polypharmacology be systematically investigated?

Use high-throughput screening (HTS) against kinase or GPCR panels, followed by chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify off-targets . Network pharmacology models can integrate multi-omics data to predict synergistic or adverse effects .

Q. What approaches are effective for studying its metabolism and pharmacokinetics?

  • In vitro metabolism : Incubate with hepatic microsomes (human/rodent) and identify metabolites via UPLC-QTOF .
  • Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
  • In vivo PK : Administer to rodents (IV/PO) and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction is the gold standard. Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and solve structures using SHELX suite software. Compare with analogous cyclopenta[b]pyridine derivatives .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Genotoxicity screening : Ames test (bacterial reverse mutation) and micronucleus assay .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
  • In silico toxicity prediction : Tools like ProTox-II to flag structural alerts .

Interdisciplinary Applications

Q. How can this compound be adapted for material science applications?

Its rigid aromatic core and sulfonyl group make it suitable as a ligand in metal-organic frameworks (MOFs) or as a dopant in organic semiconductors. Characterize electronic properties via cyclic voltammetry and UV-vis spectroscopy .

Q. What formulation strategies improve bioavailability for therapeutic testing?

  • Nanocarriers : Encapsulate in PLGA nanoparticles to enhance aqueous solubility .
  • Salt formation : Screen with pharmaceutically acceptable counterions (e.g., sodium, meglumine) .

Q. How can cross-disciplinary collaboration enhance research outcomes?

Integrate synthetic chemistry (optimizing substituents), computational biology (target prediction), and pharmacology (ADME profiling) to accelerate translational potential, as seen in multi-institutional studies .

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